1-(4-Bromophenyl)-3-ethylurea

Procurement economics Catalog comparison Chemical sourcing

1-(4-Bromophenyl)-3-ethylurea (CAS 82745-18-4) is a disubstituted phenylurea derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol. The compound features a 4-bromophenyl moiety on one urea nitrogen and an ethyl substituent on the other, yielding a calculated LogP of 3.05 and a polar surface area (PSA) of 41.13 Ų.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 82745-18-4
Cat. No. B1334513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-ethylurea
CAS82745-18-4
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)
InChIKeyGUNDEIBZUWFUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-ethylurea (CAS 82745-18-4): Procurement-Ready Physicochemical Profile and Synthetic Lineage


1-(4-Bromophenyl)-3-ethylurea (CAS 82745-18-4) is a disubstituted phenylurea derivative with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . The compound features a 4-bromophenyl moiety on one urea nitrogen and an ethyl substituent on the other, yielding a calculated LogP of 3.05 and a polar surface area (PSA) of 41.13 Ų . It is commercially supplied as a white to off-white solid with vendor-certified purity typically at 98% (HPLC) by manufacturers including Bidepharm, Macklin, and Sigma-Aldrich (product S628255) [1]. The compound is stored at room temperature and is classified under HS code 2924299090, consistent with its identity as a cyclic amide derivative .

Why 1-(4-Bromophenyl)-3-ethylurea Cannot Be Interchanged with Structurally Similar Ureas: Quantitative Physicochemical and Reactivity Divergence


Substituted phenylureas with identical molecular formulas can exhibit meaningfully divergent physicochemical and reactivity profiles. For 1-(4-bromophenyl)-3-ethylurea, the para-bromine substituent imparts a measured LogP of 3.05, substantially higher than the ~2.3 estimated for its 4-chloro analog (CAS 5310-93-0) , directly impacting partitioning behavior in biphasic reactions and biological membrane penetration models [1]. The C–Br bond (bond dissociation energy ~285 kJ/mol) offers fundamentally different oxidative addition kinetics with Pd(0) catalysts compared to the C–Cl bond (~350–400 kJ/mol), making the bromo compound the preferred substrate for Suzuki, Heck, and Buchwald-Hartwig cross-coupling elaborations [1]. Furthermore, the ethyl N'-substituent distinguishes it from the 4-bromophenyl-3-methylurea analog (CAS 20680-07-3; LogP ~2.3), where the smaller methyl group reduces lipophilicity and alters the steric environment around the urea pharmacophore . These non-trivial differences mean that procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables in synthetic route development, impurity profiling, and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-ethylurea (CAS 82745-18-4) Against Closest Analogs


Cost-per-Gram Procurement Advantage: Sigma-Aldrich Bromo vs. Chloro Analog

A direct catalog price comparison between Sigma-Aldrich products reveals a substantial procurement cost advantage for the 4-bromo derivative over the 4-chloro analog. The bromo compound (S628255) is listed at $32.70 per 250 mg, while the corresponding 4-chloro compound (S591521) is priced at $197.00 per 250 mg from the same supplier [1][2]. This represents a 6.0-fold cost reduction for the brominated variant. For procurement specialists ordering at gram scale for library synthesis programs, this differential translates into direct budget savings without sacrificing the ethyl-substituted urea scaffold.

Procurement economics Catalog comparison Chemical sourcing

Lipophilicity (LogP) Comparison: Bromo vs. Chloro and Methyl Analogs

The calculated partition coefficient (LogP) of 1-(4-bromophenyl)-3-ethylurea is 3.05, as reported by the authoritative Chemsrc database . This value is approximately 0.6–0.7 LogP units higher than the estimated LogP for the 4-chloro analog (~2.4) and approximately 0.7–0.8 units higher than the 4-bromo-3-methyl analog (~2.3) . A ΔLogP of +0.6 units corresponds to a roughly 4-fold increase in octanol-water partition coefficient, indicating meaningfully greater lipophilicity and reduced aqueous solubility for the bromo-ethyl derivative. This property directly influences extraction efficiency in synthetic workup, chromatographic retention time (C18 reverse-phase HPLC), and passive membrane permeability predictions.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Yield Benchmarking: 95% Isolated Yield Under Mild Conditions

Patent CN110437140 (2019) describes the synthesis of 1-(4-bromophenyl)-3-ethylurea (designated YF-3) from 4-bromophenyl isocyanate (1.2 g, 6.06 mmol) and ethylamine (0.33 g, 7.27 mmol) in dichloromethane at 20 °C for 1 hour, yielding 1.40 g of white solid corresponding to a 95% isolated yield . This near-quantitative yield under ambient conditions compares favorably with typical urea-forming reactions, which often require heating, extended reaction times, or excess reagents. For context, the synthesis of the positional isomer 1-(3-bromophenyl)-3-ethylurea (CAS 195452-07-4) is reported to require N,N-dimethylformamide at 100 °C or Pd-catalyzed coupling conditions at 110 °C with BrettPhos precatalyst, indicating more forcing conditions for the meta-substituted analog .

Synthetic methodology Process chemistry Yield optimization

Bromine Substituent Reactivity Advantage in Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl moiety in 1-(4-bromophenyl)-3-ethylurea provides a synthetically versatile handle for downstream diversification via palladium-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~400 kJ/mol), a well-established principle in organometallic chemistry . This reactivity advantage is explicitly cited for related bromophenyl-urea derivatives as enabling Suzuki and Heck couplings under standard conditions [1]. The chloro analog (CAS 5310-93-0), by contrast, requires more forcing conditions or specialized ligand systems (e.g., XPhos, SPhos) to achieve comparable cross-coupling efficiency. For medicinal chemists using this compound as a core scaffold for library synthesis, the bromine atom thus functions as both a pharmacophoric element and a latent synthetic handle.

Cross-coupling chemistry C–Br functionalization Suzuki coupling

Patent Precedent as SREBP-1 Inhibitor Pathway Intermediate

1-(4-Bromophenyl)-3-ethylurea is specifically exemplified as compound YF-3 (Example 3) in Chinese patent CN110437140 (2019) titled 'Compound for inhibiting SREBP-1 target point and application thereof' . The patent, assigned to 301 Military Hospital (inventor: Yin Fan), describes a series of SREBP-1 inhibitors for treating metabolic diseases including hyperlipidemia, atherosclerosis, and type II diabetes [1]. The compound appears in paragraphs 0067–0069 as a key intermediate in the synthetic pathway to the biologically active SREBP-1 inhibitors. This patent linkage provides documented precedent for the compound's utility in a defined therapeutic research program, distinguishing it from untested or purely catalog-listed phenylurea analogs. While quantitative in vivo SREBP-1 inhibition data for the compound itself is not publicly disclosed in the available patent excerpts, its inclusion as a specifically synthesized and characterized intermediate in a method-of-use patent confers a level of research validation absent for many comparator ureas.

SREBP inhibition Metabolic disease Patent-protected intermediate

Recommended Procurement and Research Scenarios for 1-(4-Bromophenyl)-3-ethylurea (CAS 82745-18-4)


Cost-Efficient Building Block for Parallel SAR Library Synthesis

When designing a urea-based compound library for kinase inhibitor or GPCR modulator screening, 1-(4-bromophenyl)-3-ethylurea offers a compelling cost advantage at $0.13/mg (Sigma-Aldrich S628255) versus $0.79/mg for the chloro analog [1]. For a typical 96-member library requiring 50 mg per scaffold, selecting the bromo compound yields a raw material saving of approximately $3,168 relative to the chloro variant. The bromine atom also provides a built-in diversification handle for Suzuki coupling, allowing the same scaffold to be elaborated into diverse biaryl products without requiring a separate halogenation step.

Intermediate for SREBP-1 Inhibitor Development Programs

Researchers pursuing sterol regulatory element-binding protein (SREBP) pathway inhibition for metabolic disease can directly adopt the synthetic protocol from patent CN110437140, where this compound is designated YF-3 and produced in 95% yield at ambient temperature [1]. The patent establishes precedent for this compound's role in generating downstream SREBP-1 inhibitors, providing both a validated synthetic route and a defined research context that is absent for most off-the-shelf phenylureas.

Preferred Substrate for Palladium-Catalyzed Diversification Chemistry

The lower C–Br bond dissociation energy (~285 kJ/mol vs. ~400 kJ/mol for C–Cl) makes 1-(4-bromophenyl)-3-ethylurea the preferred choice for researchers planning Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling elaborations [1]. The bromine atom undergoes oxidative addition to Pd(0) under milder conditions, reducing side-product formation and improving overall sequence yield. This reactivity advantage is particularly valuable in multi-step medicinal chemistry campaigns where late-stage diversification is required.

Drug Impurity Reference Standard and Analytical Method Development

The compound has documented utility as a reference substance for drug impurity profiling, as indicated by supplier documentation [1]. Its characteristic LogP of 3.05 and PSA of 41.13 Ų make it suitable as a system suitability standard for reverse-phase HPLC method development targeting phenylurea-based APIs. The availability of the compound in certified 98% purity (HPLC) from multiple vendors, including Bidepharm and Macklin , supports its use in validated analytical workflows.

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